molecular formula C13H15N3OS B11377832 N-(3-phenyl-1,2,4-thiadiazol-5-yl)pentanamide

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pentanamide

Cat. No.: B11377832
M. Wt: 261.34 g/mol
InChI Key: LBNOCCCQCMETDL-UHFFFAOYSA-N
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Description

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pentanamide is a chemical compound with the following structure:

Structure: C15H11N3OS\text{Structure: } \text{C}_{15}\text{H}_{11}\text{N}_3\text{OS} Structure: C15​H11​N3​OS

It belongs to the class of thiadiazole derivatives and contains a phenyl group attached to a thiadiazole ring . This compound exhibits interesting properties due to its unique structural features.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pentanamide. One common approach involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-amine with pentanoyl chloride . The reaction proceeds as follows:

    Acylation Reaction:

Industrial Production Methods:: Industrial-scale production typically involves optimization of reaction conditions, purification, and scalability. Solvent choice, temperature, and catalysts play crucial roles in achieving high yields.

Chemical Reactions Analysis

Reactions:: N-(3-phenyl-1,2,4-thiadiazol-5-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: Oxidation of the thiazole ring or the phenyl group.

    Reduction: Reduction of the amide or other functional groups.

    Substitution: Substitution reactions at the phenyl or thiadiazole positions.

Common Reagents and Conditions::

    Oxidation: Typically performed using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.

Major Products:: The major products depend on the specific reaction conditions. For example:

  • Oxidation may yield sulfoxides or sulfones.
  • Reduction could lead to primary amines.
  • Substitution may result in various derivatives.

Scientific Research Applications

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pentanamide finds applications in:

    Medicinal Chemistry: As a potential drug scaffold due to its diverse reactivity.

    Biochemistry: Studying enzyme inhibition or receptor binding.

    Materials Science: Incorporation into polymers or materials with specific properties.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.

Comparison with Similar Compounds

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pentanamide can be compared with related compounds such as:

    3-phenyl-1,2,4-thiadiazole-5-amine: A precursor for our compound.

    Other Thiadiazole Derivatives: Explore their structural variations and properties.

source.

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pentanamide

InChI

InChI=1S/C13H15N3OS/c1-2-3-9-11(17)14-13-15-12(16-18-13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,15,16,17)

InChI Key

LBNOCCCQCMETDL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NC(=NS1)C2=CC=CC=C2

Origin of Product

United States

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